molecular formula C17H14N6OS B2432589 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034370-56-2

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2432589
CAS No.: 2034370-56-2
M. Wt: 350.4
InChI Key: LNXWDANRYKJRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-23-10-11(8-21-23)15-13(18-6-7-19-15)9-20-16(24)17-22-12-4-2-3-5-14(12)25-17/h2-8,10H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXWDANRYKJRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its bioactivity.

Structural Characteristics

The compound features a complex structure that includes:

  • A benzo[d]thiazole core, which is known for its biological activity.
  • A pyrazole moiety that enhances interaction with biological targets.
  • A carboxamide functional group that may influence its solubility and binding properties.

Research indicates that this compound interacts with several biological targets, potentially modulating enzyme activities and receptor functions. The presence of the pyrazole and thiazole groups is particularly noted for enhancing binding affinity compared to similar compounds without these features .

Table 1: Structural Features and Potential Mechanisms

Structural FeaturePotential Mechanism
Benzo[d]thiazoleAntimicrobial activity
PyrazoleEnzyme inhibition
CarboxamideImproved solubility

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Activity

The compound has also been assessed for its anticancer potential. A class of substituted pyrazole derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines, including selective inhibition of human B-cell lymphoma cells . The mechanism involves cell cycle arrest at the G0/G1 phase, indicating a potential pathway for therapeutic intervention in cancer treatment.

Case Studies

  • Anti-Tubercular Activity : Research has focused on the design and synthesis of similar compounds as potential anti-tubercular agents. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
  • Cytotoxicity Studies : Compounds derived from similar scaffolds were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity levels and supporting their development as safe therapeutic agents .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of this class of compounds. The incorporation of specific functional groups has been shown to enhance both efficacy and selectivity towards target cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.22 μg/mL
Anti-cancerG0/G1 cell cycle arrest
Anti-tubercularIC50 values between 1.35 - 2.18 μM

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazole and pyrazine compounds exhibit antiproliferative activities against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth with GI(50) values reaching sub-micromolar concentrations across more than 50 tumor types . The structural characteristics of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide may similarly confer anticancer properties through mechanisms involving enzyme inhibition or receptor modulation.

Applications in Drug Development

This compound is being investigated as a potential lead compound for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are crucial in cancer therapy, especially for treating cancers with BRCA mutations . The compound's unique structure may enhance binding affinity and specificity towards PARP enzymes, leading to improved therapeutic outcomes.

Study 1: Antiproliferative Activity

A study conducted on pyrazolo[1,2-a]benzo[1,2,3,4]tetrazin derivatives demonstrated significant antiproliferative activity against various cancer cell lines. The structure–activity relationship (SAR) suggested that modifications in the pyrazole ring could enhance efficacy . Similar approaches could be applied to this compound to optimize its anticancer potential.

Study 2: Development of PARP Inhibitors

Research has focused on synthesizing novel PARP inhibitors by modifying existing compounds to improve their potency and selectivity. The incorporation of specific functional groups into the benzamide core has shown promise in enhancing inhibitory activity against PARP enzymes . The unique structural features of this compound may allow for similar advancements in drug design.

Chemical Reactions Analysis

General Chemical Reactions Involving Similar Compounds

Compounds with similar structures, such as those containing pyrazole or benzo[d]thiazole rings, can undergo a variety of chemical reactions. These reactions often involve modifications to the functional groups attached to these rings.

2.2. Reactions Involving Benzo[d]thiazole

Benzo[d]thiazole derivatives can undergo reactions such as alkylation, acylation, and nucleophilic substitution. For example, the synthesis of benzo[d]thiazole-based compounds often involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives .

Potential Chemical Reactions

Given the structure of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, several potential chemical reactions can be considered:

  • Nucleophilic Substitution : The benzo[d]thiazole ring may undergo nucleophilic substitution reactions, particularly at positions adjacent to electron-withdrawing groups.

  • Hydrolysis of the Amide Group : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Alkylation and Acylation : The nitrogen atoms in the pyrazole and pyrazine rings could potentially undergo alkylation or acylation reactions.

Data Tables for Related Compounds

While specific data for this compound is limited, related compounds provide useful insights into potential chemical properties and reactivity.

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Reactions
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamideC16H16N4OS351.4Nucleophilic substitution, hydrolysis of amide
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamideNot specifiedApproximately 318.41Alkylation, acylation
N-(3-methoxybenzyl)-6-(1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamideC19H16N4O2S364.4Hydrolysis, nucleophilic substitution

Q & A

Basic: What synthetic methodologies are reported for constructing the pyrazine-pyrazole core in N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide?

The pyrazine-pyrazole scaffold can be synthesized via cyclocondensation or cross-coupling reactions . For example, pyrazole derivatives are often prepared using phenylhydrazine and β-ketoesters (e.g., ethyl acetoacetate) under reflux conditions . Pyrazine rings can be functionalized through nucleophilic substitution or metal-catalyzed coupling. In related compounds, the pyrazol-4-yl group is introduced via Suzuki-Miyaura coupling or direct alkylation, with regioselectivity controlled by steric and electronic factors . Key characterization steps include 1^1H/13^13C NMR to confirm substitution patterns and HPLC (>98% purity) to validate product homogeneity .

Basic: How are intermediates in the synthesis of this compound purified and characterized?

Purification typically involves column chromatography (e.g., silica gel, eluting with n-hexane/ethyl acetate gradients) or preparative TLC . For polar intermediates, reverse-phase HPLC may be employed. Structural confirmation relies on NMR spectroscopy (e.g., 1^1H and 13^13C chemical shifts matching theoretical predictions) and mass spectrometry (m/z values within ±2 ppm error) . Melting points (e.g., 97–100°C for compound 60 in ) provide additional validation of crystalline purity.

Advanced: How can reaction yields be optimized for low-yielding steps (e.g., <10%) in the synthesis of similar heterocyclic systems?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene/ethanol mixtures improve regioselectivity .
  • Catalyst screening : Copper iodide or palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for pyrazine-pyrazole linkages .
  • Temperature control : Gradual heating (e.g., reflux at 80–120°C) minimizes decomposition of thermally sensitive intermediates .
    For example, compound 59 () achieved 6% yield via method A, but yield improvements might involve microwave-assisted synthesis or flow chemistry to reduce reaction times .

Advanced: What computational tools are suitable for predicting the reactivity of the benzothiazole carboxamide moiety in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking studies (using AutoDock Vina or Schrödinger Suite) assess steric compatibility with catalytic metal centers (e.g., Pd, Cu) . For instance, the electron-withdrawing benzothiazole group may direct cross-coupling to specific pyrazine positions, validated via Hirshfeld surface analysis in related compounds .

Advanced: How can spectroscopic data resolve structural ambiguities in regioisomeric pyrazine derivatives?

Regioisomers are distinguished via:

  • 1^1H NMR coupling patterns : Vicinal protons on pyrazine exhibit distinct splitting (e.g., J = 2–3 Hz for para-substituted vs. J = 5 Hz for meta) .
  • NOESY/ROESY : Nuclear Overhauser effects between pyrazole methyl groups and pyrazine protons confirm spatial proximity .
  • IR spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm1^{-1} for carboxamide) differentiate substitution patterns .

Advanced: What strategies mitigate contradictions in biological activity data for structurally analogous compounds?

Discrepancies in activity may arise from impurities or assay variability. Solutions include:

  • Rigorous purity validation : Use LC-MS (ESI+) to detect trace impurities (<0.1%) .
  • Dose-response curves : EC50_{50}/IC50_{50} values should be replicated across multiple assays (e.g., enzymatic vs. cell-based) .
  • Structural analogs : Compare activity trends in derivatives (e.g., compound 61 in vs. 4a-c in ) to identify pharmacophore requirements.

Advanced: How are thioamide derivatives of this compound synthesized, and what are their applications?

Thioamides are prepared via Lawesson’s reagent (2.2 eq, 80°C in toluene), converting carboxamides to thioamides with >90% efficiency . Applications include:

  • Metal coordination : Thioamide sulfur acts as a ligand for transition metals (e.g., Cu+^+) in catalytic systems.
  • Biological probes : Thioamides exhibit altered hydrogen-bonding capacity, useful for studying enzyme inhibition mechanisms .

Basic: What safety protocols are recommended for handling intermediates with azide or halogenated groups?

  • Azides : Use explosion-resistant glassware and avoid concentrated solutions (>1 M) due to shock sensitivity .
  • Halogenated reagents : Work under fume hoods with PPE (gloves, goggles) to prevent inhalation/contact .
  • Waste disposal : Neutralize azides with NaNO2_2/acetic acid before disposal .

Advanced: How can structural modifications enhance the compound’s stability under physiological conditions?

  • Prodrug strategies : Esterify the carboxamide (e.g., tert-butyl esters) to improve lipophilicity and hydrolytic stability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrazine nitrogen to reduce renal clearance .
  • Salt formation : Dihydrochloride salts (e.g., compound in ) enhance aqueous solubility for in vivo studies.

Advanced: What are the limitations of current synthetic routes for scaling up this compound?

  • Low yields : Multi-step syntheses (e.g., 4–6 steps) accumulate inefficiencies; telescoping steps or one-pot reactions may reduce losses .
  • Toxic reagents : Replace POCl3_3 () with greener alternatives (e.g., T3P®) for amide bond formation .
  • Chromatography dependence : Transition to crystallization-based purification (e.g., using ethanol/water antisolvent systems) for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.